An In-depth Technical Guide to 2,3,6,7-Tetramethylanthracene
An In-depth Technical Guide to 2,3,6,7-Tetramethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2,3,6,7-tetramethylanthracene (CAS No. 15254-25-8), a symmetrically substituted polycyclic aromatic hydrocarbon. Intended for the scientific community, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles. The structure of this guide is designed to logically present information, beginning with fundamental physicochemical properties and progressing to practical considerations for its use in a laboratory setting.
Molecular Structure and Physicochemical Properties
2,3,6,7-Tetramethylanthracene is a derivative of anthracene, characterized by the substitution of hydrogen atoms with methyl groups at the 2, 3, 6, and 7 positions of the anthracene core. This symmetrical substitution pattern significantly influences its electronic properties and steric profile.
Table 1: Physicochemical Properties of 2,3,6,7-Tetramethylanthracene
| Property | Value | Source |
| CAS Number | 15254-25-8 | [1] |
| Molecular Formula | C₁₈H₁₈ | [1] |
| Molecular Weight | 234.34 g/mol | [2] |
| Appearance | Neat | [3] |
The symmetrical placement of electron-donating methyl groups on the anthracene core is expected to increase the electron density of the aromatic system, potentially influencing its reactivity and photophysical properties compared to unsubstituted anthracene.
Figure 1: Molecular Structure of 2,3,6,7-Tetramethylanthracene
Synthesis and Purification
The synthesis of 2,3,6,7-tetramethylanthracene has been approached through various methodologies, with modern advancements focusing on efficiency and environmental considerations.
Efficient Preparation from o-Xylene and Dimethoxymethane
A notable high-efficiency method involves the reaction of o-xylene with dimethoxymethane using anhydrous ferric chloride as a catalyst.[4] This approach is advantageous due to its simple process, high yield, and the use of less hazardous materials compared to older methods that might employ chlorinated solvents.[4]
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve dimethoxymethane in o-xylene.
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Catalyst Addition: Add anhydrous ferric chloride to the solution.
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Reaction: Heat and stir the mixture to facilitate the reaction.
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Workup: After the reaction is complete, cool the mixture to room temperature. In an ice bath, add dilute sulfuric acid and xylene for reflux, followed by suction filtration to collect the crude product.
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Purification: The crude product is dried, for example, using an infrared lamp, and then purified by Soxhlet extraction to yield 2,3,6,7-tetramethylanthracene.[4]
Causality in Experimental Choices:
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Catalyst: Anhydrous ferric chloride is a Lewis acid that promotes the electrophilic aromatic substitution reaction between o-xylene and the carbocation intermediate formed from dimethoxymethane.
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Solvent and Reactant: o-Xylene serves as both a reactant and a solvent in this procedure.
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Purification: Soxhlet extraction is a continuous extraction method that is highly efficient for separating compounds with different solubilities, ensuring a high purity of the final product.
Figure 2: Workflow for the efficient synthesis of 2,3,6,7-tetramethylanthracene.
Classical Diels-Alder Approach
Historically, the synthesis of substituted anthracenes has often involved Diels-Alder reactions. While specific details for 2,3,6,7-tetramethylanthracene via this route are less prevalent in recent literature, the general principle involves the [4+2] cycloaddition of a suitable diene and dienophile, followed by subsequent aromatization steps.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While a complete set of experimental spectra for 2,3,6,7-tetramethylanthracene is not widely published, data for related methylated anthracenes can provide valuable insights.
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¹³C NMR Spectroscopy: A study of methylated anthracenes has provided data that can be used to predict and interpret the ¹³C NMR spectrum of 2,3,6,7-tetramethylanthracene. The chemical shifts of the carbon atoms are influenced by the electron-donating methyl groups and their positions on the anthracene core.
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. Signals for the methyl protons and the aromatic protons would be observed, with their chemical shifts and coupling patterns providing confirmation of the structure.
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UV-Vis and Fluorescence Spectroscopy: Anthracene and its derivatives are known for their characteristic UV-Vis absorption and fluorescence properties. The extended π-conjugated system of the anthracene core is responsible for these photophysical behaviors. The methyl substituents are likely to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene.
Reactivity and Potential Applications
The reactivity of 2,3,6,7-tetramethylanthracene is largely dictated by the electron-rich anthracene core.
Precursor for Triptycene Derivatives
The primary and most significant application of 2,3,6,7-tetramethylanthracene is as a key precursor in the synthesis of triptycene and its derivatives.[4] Triptycenes are rigid, three-bladed, propeller-shaped molecules with unique three-dimensional structures. These structures impart interesting properties to materials, making them valuable in fields such as:
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Advanced Polymer Materials: Incorporation of triptycene units into polymer backbones can enhance thermal stability, solubility, and mechanical properties.
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Molecular Machines: The rigid framework of triptycenes makes them attractive building blocks for the design and construction of molecular-scale machines.
The synthesis of triptycenes from 2,3,6,7-tetramethylanthracene typically involves a Diels-Alder reaction with a suitable dienophile, such as benzyne, followed by aromatization.
Figure 3: General scheme for the synthesis of triptycene derivatives from 2,3,6,7-tetramethylanthracene.
Other Potential Applications
As a homologue of anthracene, 2,3,6,7-tetramethylanthracene can be used in the synthesis of other acenes, naphthalenes, and 9H-fluorenes.[3] Its unique electronic and photophysical properties may also lend it to applications in organic electronics and materials science, although these are less explored compared to its role as a triptycene precursor.
Safety and Handling
As a polycyclic aromatic hydrocarbon (PAH), 2,3,6,7-tetramethylanthracene should be handled with appropriate safety precautions.
GHS Classification:
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Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[1]
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Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[1]
General Handling Guidelines for PAHs:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
While a specific Safety Data Sheet (SDS) for 2,3,6,7-tetramethylanthracene is not widely available, the general guidelines for handling PAHs should be strictly followed.
Conclusion
2,3,6,7-Tetramethylanthracene is a molecule of significant interest, primarily due to its role as a precursor to complex and functional triptycene-based materials. Its symmetrical structure and the electronic influence of its methyl substituents make it a valuable compound for both synthetic and materials science research. This guide has provided a comprehensive overview of its known properties, synthesis, and applications, while also highlighting areas where further experimental investigation is warranted. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.
References
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PubChem. (n.d.). 2,3,6,7-Tetramethylanthracene. National Center for Biotechnology Information. Retrieved from [Link]1]
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Efficient preparation method of 2,3,6,7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof. (2019). Google Patents. Retrieved from 4]
